molecular formula C22H21FN2O3S B6005209 N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-bis(4-methylphenyl)glycinamide

N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-bis(4-methylphenyl)glycinamide

Cat. No. B6005209
M. Wt: 412.5 g/mol
InChI Key: JDILNBGRMVVATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-bis(4-methylphenyl)glycinamide, commonly known as FSNTG, is an organic compound that has gained significant attention in scientific research due to its unique properties. It is a potent inhibitor of the enzyme transglutaminase 2 (TG2), which is involved in various physiological and pathological processes.

Mechanism of Action

FSNTG exerts its biological effects by inhibiting the activity of N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-bis(4-methylphenyl)glycinamide, an enzyme that plays a crucial role in protein crosslinking and cell signaling. N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-bis(4-methylphenyl)glycinamide is overexpressed in various pathological conditions, including cancer, inflammation, and neurodegenerative diseases. By inhibiting N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-bis(4-methylphenyl)glycinamide activity, FSNTG can modulate cellular processes such as cell proliferation, migration, and apoptosis.
Biochemical and Physiological Effects:
FSNTG has been shown to have several biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, inhibits angiogenesis, and reduces cell migration and invasion. In neurodegenerative disease models, it reduces oxidative stress, inflammation, and neuronal damage. In addition, FSNTG has been found to modulate the immune response and reduce inflammation in animal models of inflammatory bowel disease and autoimmune disorders.

Advantages and Limitations for Lab Experiments

FSNTG has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-bis(4-methylphenyl)glycinamide, which makes it a valuable tool for studying the role of N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-bis(4-methylphenyl)glycinamide in various cellular processes. It has also been shown to have low toxicity in animal studies. However, FSNTG has some limitations, including its low solubility in water and its potential to interact with other proteins and enzymes.

Future Directions

There are several future directions for research on FSNTG. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential use in combination with other drugs for cancer and neurodegenerative disease therapy. Furthermore, the development of FSNTG derivatives with improved properties and selectivity could lead to the discovery of new therapeutic agents. Finally, more research is needed to fully understand the mechanism of action of FSNTG and its potential use in treating other diseases.

Synthesis Methods

FSNTG can be synthesized through a multi-step process involving the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylphenylglycine, followed by the addition of N,N-dimethylformamide and sodium hydride. The resulting intermediate is then reacted with 4-methylbenzylamine to yield FSNTG.

Scientific Research Applications

FSNTG has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties. In cancer research, FSNTG has been found to inhibit the growth and metastasis of various cancer cells, including breast, prostate, and pancreatic cancer. In addition, it has been shown to enhance the efficacy of chemotherapy drugs. In neurodegenerative disease research, FSNTG has been found to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's and Parkinson's disease. Furthermore, FSNTG has been studied for its potential use in treating inflammatory bowel disease and autoimmune disorders.

properties

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3S/c1-16-3-9-19(10-4-16)24-22(26)15-25(20-11-5-17(2)6-12-20)29(27,28)21-13-7-18(23)8-14-21/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDILNBGRMVVATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methylphenyl)glycinamide

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